molecular formula C24H24N4O B4930607 1-[2-(benzimidazol-1-yl)pyridin-3-yl]-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]methanamine

1-[2-(benzimidazol-1-yl)pyridin-3-yl]-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]methanamine

Cat. No.: B4930607
M. Wt: 384.5 g/mol
InChI Key: FYPPJDCINHENJV-UHFFFAOYSA-N
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Description

1-[2-(benzimidazol-1-yl)pyridin-3-yl]-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]methanamine is a complex organic compound that features a benzimidazole moiety linked to a pyridine ring, which is further connected to a methanamine group substituted with a methoxyindan

Properties

IUPAC Name

1-[2-(benzimidazol-1-yl)pyridin-3-yl]-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-29-23-13-18-7-4-6-17(18)12-20(23)15-25-14-19-8-5-11-26-24(19)28-16-27-21-9-2-3-10-22(21)28/h2-3,5,8-13,16,25H,4,6-7,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPPJDCINHENJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCCC2=C1)CNCC3=C(N=CC=C3)N4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(benzimidazol-1-yl)pyridin-3-yl]-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]methanamine typically involves multi-step organic reactions. The process begins with the formation of the benzimidazole ring, followed by the introduction of the pyridine moiety. The final steps involve the attachment of the methanamine group and the methoxyindan substituent. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

1-[2-(benzimidazol-1-yl)pyridin-3-yl]-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains .

Scientific Research Applications

1-[2-(benzimidazol-1-yl)pyridin-3-yl]-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(benzimidazol-1-yl)pyridin-3-yl]-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]methanamine involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(benzimidazol-1-yl)pyridin-3-yl]-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]methanamine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

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